molecular formula C16H22N2O4 B14894942 tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate

Cat. No.: B14894942
M. Wt: 306.36 g/mol
InChI Key: FJBOXLAJKROPDW-UHFFFAOYSA-N
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Description

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an isoindolinone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 6-methoxy-1-oxoisoindoline with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. Additionally, it can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl ((6-methoxy-1-oxoisoindolin-4-yl)methyl)(methyl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl N-[(6-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18(4)9-10-6-11(21-5)7-12-13(10)8-17-14(12)19/h6-7H,8-9H2,1-5H3,(H,17,19)

InChI Key

FJBOXLAJKROPDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)OC

Origin of Product

United States

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